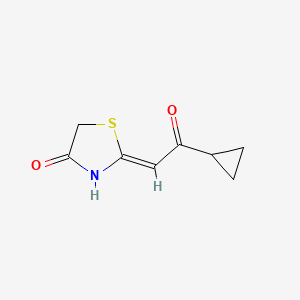![molecular formula C16H14FNO4S4 B2722837 4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-25-7](/img/structure/B2722837.png)
4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, commonly known as "FTS," is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. FTS is a sulfonamide derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of FTS is not fully understood. However, it has been suggested that FTS inhibits the activity of several enzymes, including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription 3 (STAT3). These enzymes are involved in cell proliferation, survival, and migration, which are all processes that are dysregulated in cancer cells.
Biochemical and Physiological Effects:
FTS has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer drugs. FTS also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. Additionally, FTS has been shown to modulate the immune system, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FTS is that it has been shown to be effective against a wide range of cancer cell types. Another advantage is that FTS has relatively low toxicity compared to other cancer drugs. However, one limitation of FTS is that its mechanism of action is not well understood, which makes it difficult to optimize its use in cancer treatment. Additionally, FTS has poor solubility in water, which can make it challenging to formulate for use in animal studies.
Orientations Futures
There are several future directions for research on FTS. One area of interest is in understanding the molecular mechanisms underlying its anti-cancer effects. Another area of research is in optimizing the formulation of FTS for use in animal studies and clinical trials. Additionally, there is interest in exploring the potential of FTS as a combination therapy with other cancer drugs. Finally, there is a need for further studies to determine the safety and efficacy of FTS in humans.
Méthodes De Synthèse
The synthesis of FTS involves the reaction of 2-(2-thienylsulfonyl)ethylamine with 4-fluorobenzenesulfonyl chloride. The reaction occurs in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or acetonitrile. The reaction produces FTS as a white crystalline solid with a melting point of 166-168°C.
Applications De Recherche Scientifique
FTS has been extensively studied for its potential applications in cancer research. In vitro studies have shown that FTS inhibits the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. In vivo studies have also demonstrated that FTS can inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
4-fluoro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQKVITBFLSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


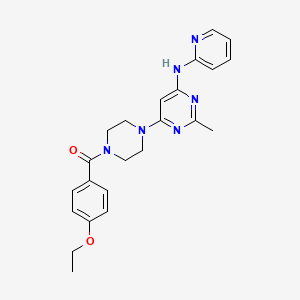

![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)

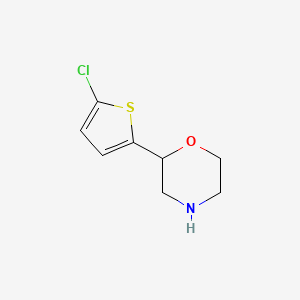
![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)
![8-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2722770.png)
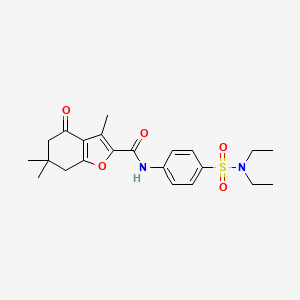
![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)
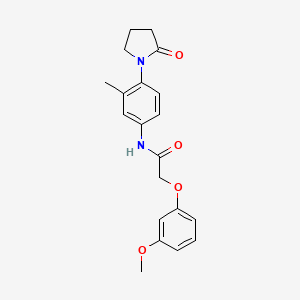
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)
